[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid
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Overview
Description
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid is a complex organic compound featuring a tetrazole ring and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the adamantane structure. One common method involves the cyclization of amido-nitriles to form the tetrazole ring under mild reaction conditions, such as nickel-catalyzed addition to nitriles . The adamantane moiety can be introduced through a series of substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions on the adamantane moiety can yield various substituted adamantane derivatives.
Scientific Research Applications
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the tetrazole ring structure and are used in similar applications, particularly in medicinal chemistry.
Thiadiazoles: Another class of heterocyclic compounds with similar applications in drug development and materials science.
Uniqueness
What sets [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid apart is its combination of the tetrazole ring and adamantane moiety, which imparts unique chemical and physical properties. This combination enhances its stability and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCSWNJTYZOFSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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